5-Bromo-2-propanoyl-2,3-dihydro-1H-inden-1-one
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Overview
Description
5-Bromo-2-propanoyl-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C12H11BrO2 It is a derivative of indanone, characterized by the presence of a bromine atom at the 5th position and a propanoyl group at the 2nd position of the indanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-propanoyl-2,3-dihydro-1H-inden-1-one typically involves the bromination of 2-propanoyl-2,3-dihydro-1H-inden-1-one. The reaction is carried out by treating the starting material with bromine in an appropriate solvent, such as acetic acid or chloroform, under controlled temperature conditions . The reaction proceeds via electrophilic substitution, where the bromine atom is introduced at the 5th position of the indanone ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-propanoyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2-propanoyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It serves as a building block for the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-propanoyl-2,3-dihydro-1H-inden-1-one is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in antimicrobial studies, the compound may disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-indanone: Similar structure but lacks the propanoyl group.
2,3-Dihydro-1H-inden-1-one: Lacks both the bromine and propanoyl groups.
5-Bromo-2,3-dihydro-1H-inden-1-one: Similar but without the propanoyl group.
Uniqueness
5-Bromo-2-propanoyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of both the bromine and propanoyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C12H11BrO2 |
---|---|
Molecular Weight |
267.12 g/mol |
IUPAC Name |
5-bromo-2-propanoyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C12H11BrO2/c1-2-11(14)10-6-7-5-8(13)3-4-9(7)12(10)15/h3-5,10H,2,6H2,1H3 |
InChI Key |
WVUIKKBIRDPMRR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1CC2=C(C1=O)C=CC(=C2)Br |
Origin of Product |
United States |
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